2,2,3,3,3-Pentafluoropropyl butyrate

Vue d'ensemble

Description

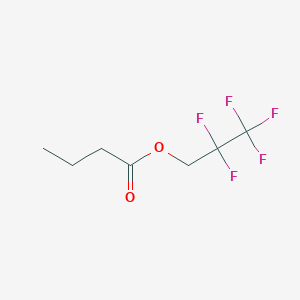

2,2,3,3,3-Pentafluoropropyl butyrate is a fluorinated ester with the molecular formula C₇H₉F₅O₂ and a molecular weight of 220.14 g/mol . This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Méthodes De Préparation

The synthesis of 2,2,3,3,3-Pentafluoropropyl butyrate typically involves the reaction of 2,2,3,3,3-pentafluoropropanol with butyric acid in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a dehydrating agent to facilitate esterification . Industrial production methods may involve continuous flow reactors to optimize yield and purity.

Analyse Des Réactions Chimiques

2,2,3,3,3-Pentafluoropropyl butyrate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids under strong oxidizing conditions.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Chemical Synthesis and Polymerization

1. Building Block for Fluorinated Polymers:

2,2,3,3,3-Pentafluoropropyl butyrate serves as a critical building block in the synthesis of fluorinated polymers. These polymers are known for their enhanced chemical resistance and thermal stability. The compound can be polymerized to produce various fluorinated copolymers that exhibit desirable properties for industrial applications.

2. Synthesis of Complex Molecules:

The compound is utilized in the synthesis of complex molecules in organic chemistry. For instance, it can be transformed into other fluorinated esters or used as a precursor for the development of specialty chemicals that require specific reactivity profiles.

Biological Applications

1. Enzyme Interaction Studies:

The unique properties of this compound make it useful in studying enzyme interactions and metabolic pathways involving fluorinated substrates. Researchers have explored its potential to influence enzyme activity and substrate specificity due to its structural characteristics.

2. Therapeutic Potential:

There is ongoing research into the therapeutic applications of butyrate derivatives, including this compound. Butyrate itself has been studied for its beneficial effects on gastrointestinal health and metabolic disorders. For example, studies suggest that butyrate supplementation can improve symptoms in conditions like ulcerative colitis and obesity by modulating gut microbiota and inflammation pathways .

Industrial Applications

1. Specialty Chemicals Production:

In the industrial sector, this compound is employed in the production of specialty chemicals that require enhanced performance characteristics such as chemical resistance and low surface energy. These properties make it suitable for coatings and materials used in harsh environments.

2. Coatings and Materials:

Fluorinated compounds like this compound are increasingly used in coatings due to their hydrophobic nature and resistance to solvents. The incorporation of this compound into coating formulations can lead to improved durability and performance in applications ranging from automotive to aerospace.

Mécanisme D'action

The mechanism of action of 2,2,3,3,3-Pentafluoropropyl butyrate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the application. The fluorinated ester group can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways .

Comparaison Avec Des Composés Similaires

2,2,3,3,3-Pentafluoropropyl butyrate can be compared with other fluorinated esters, such as:

2,2,3,3,3-Pentafluoropropyl acrylate: Similar in structure but with an acrylate group instead of a butyrate group, used in polymer synthesis.

2,2,3,3,3-Pentafluoropropyl methacrylate: Another related compound used in the production of specialty polymers.

The uniqueness of this compound lies in its specific ester group, which imparts distinct chemical properties and reactivity compared to its analogs.

Activité Biologique

2,2,3,3,3-Pentafluoropropyl butyrate is a fluorinated derivative of butyric acid. Understanding its biological activity is crucial for evaluating its potential applications in therapeutic contexts, particularly in relation to metabolic and gastrointestinal health. This article synthesizes findings from various studies to present a comprehensive overview of the compound's biological activity.

This compound is characterized by its unique fluorinated structure which may influence its interaction with biological systems. The presence of fluorine atoms can enhance lipophilicity and alter the compound's pharmacokinetics and bioavailability compared to non-fluorinated counterparts.

The biological activity of butyrate derivatives, including pentafluoropropyl butyrate, primarily revolves around their role as histone deacetylase (HDAC) inhibitors. This inhibition leads to changes in gene expression that can affect various cellular processes:

- Cell Proliferation and Apoptosis : Butyrate and its derivatives have been shown to induce apoptosis in cancer cell lines while promoting cell proliferation at lower concentrations. For instance, sodium butyrate has been documented to induce p21 mRNA expression and activate apoptosis in adenoma and carcinoma cell lines .

- Anti-inflammatory Effects : Butyrate modulates immune responses through pathways involving G protein-coupled receptors (GPCRs) such as GPR41 and GPR109A. These receptors are implicated in regulating inflammation and metabolic processes .

- Gut Health : The compound enhances intestinal barrier function and promotes the production of antimicrobial peptides. These effects are concentration-dependent; low concentrations improve barrier integrity while high concentrations may lead to cellular apoptosis .

Case Studies

Several studies highlight the therapeutic potential of butyrate derivatives in clinical settings:

- Ulcerative Colitis : A case study involving patients with treatment-resistant ulcerative colitis showed that supplementation with butyrate significantly improved symptoms and mucosal healing when combined with traditional therapies .

- Pediatric Obesity : A randomized clinical trial indicated that oral butyrate supplementation led to significant reductions in body mass index (BMI) among children with obesity, suggesting potential applications in weight management .

Comparative Studies

A comparative analysis of the effects of various short-chain fatty acids (SCFAs) found that butyrate exhibited superior pro-absorptive and anti-secretory effects compared to other SCFAs. This property is particularly beneficial in managing conditions like diarrhea .

Data Tables

Propriétés

IUPAC Name |

2,2,3,3,3-pentafluoropropyl butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F5O2/c1-2-3-5(13)14-4-6(8,9)7(10,11)12/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMWPJMPKVSDHLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCC(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.